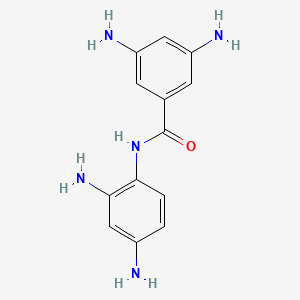
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is a chemical compound with the molecular formula C13H13N3O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 5 positions of the benzamide ring and an additional amino group at the 2 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- typically involves the reaction of 3,5-diaminobenzoic acid with 2,4-diaminophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3,5-Diaminobenzoic Acid: A precursor in the synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-.
2,4-Diaminophenylamine: Another precursor used in the synthesis.
Uniqueness
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is unique due to the presence of multiple amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of therapeutic agents .
Propiedades
Número CAS |
109144-80-1 |
|---|---|
Fórmula molecular |
C13H15N5O |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
3,5-diamino-N-(2,4-diaminophenyl)benzamide |
InChI |
InChI=1S/C13H15N5O/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,14-17H2,(H,18,19) |
Clave InChI |
XFAFSLRBWXRDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)NC(=O)C2=CC(=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
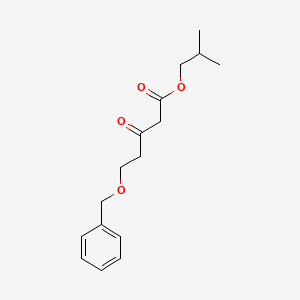
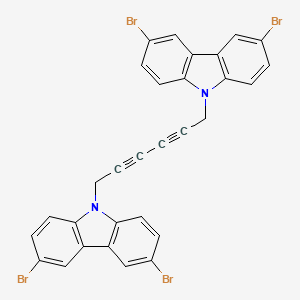
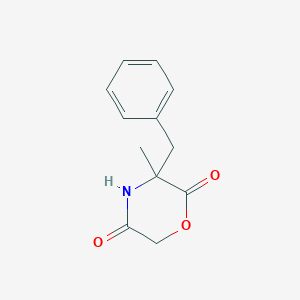
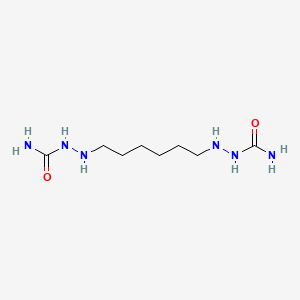

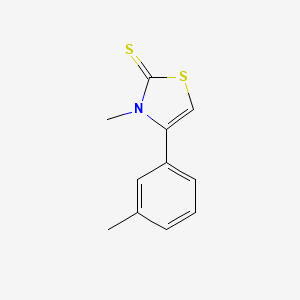
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
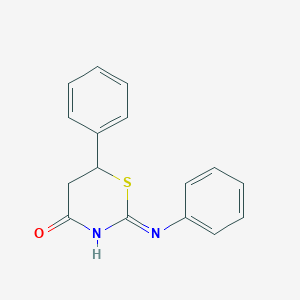
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
